Desulfoxide4-DemethylOmeprazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

While Omeprazole is the active ingredient in many PPI medications, research into its metabolism has identified Desulfoxide4-DemethylOmeprazole as one of its breakdown products.

Here's what scientific research tells us about Desulfoxide4-DemethylOmeprazole:

Metabolite Identification and Characterization

Research focuses on Desulfoxide4-DemethylOmeprazole as a byproduct of Omeprazole metabolism. Studies have identified its chemical structure and its presence in the breakdown process [, ].

Availability as a Research Chemical

Several chemical suppliers offer Desulfoxide4-DemethylOmeprazole for purchase, indicating its potential use in further scientific investigations [, , ].

Des-SO-Omeprazole is an impurity that can form during the manufacturing process of Omeprazole []. It lacks the sulfur atom (desulfoxide) and a methyl group (demethyl) compared to the parent molecule []. While not a drug itself, its presence is important for quality control during Omeprazole production [].

Molecular Structure Analysis

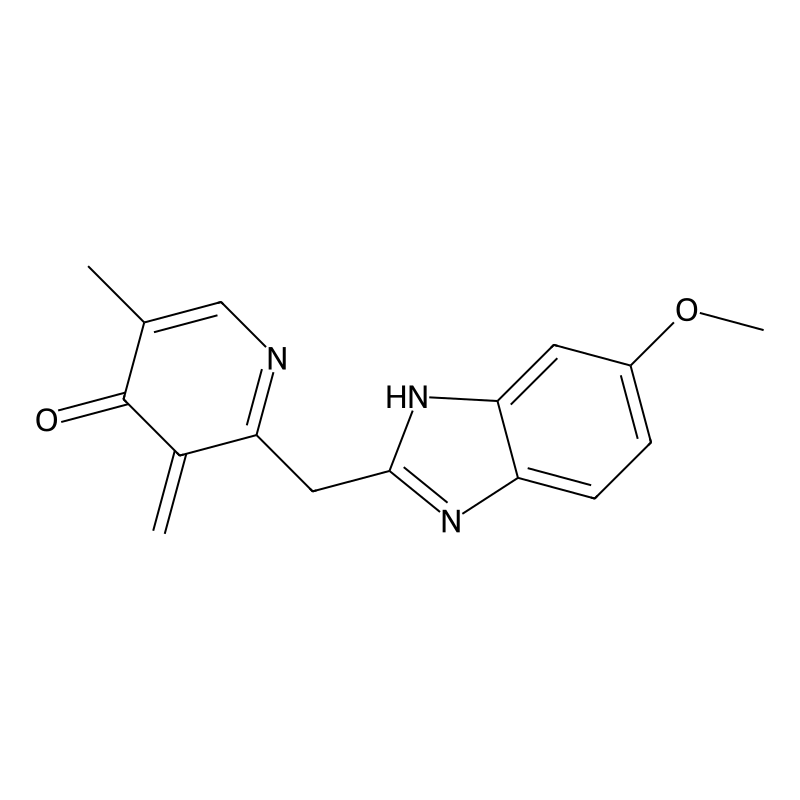

Des-SO-Omeprazole possesses a heterocyclic structure with two key components: a substituted benzimidazole ring and a dimethylpyridine ring linked by a methylene bridge []. The absence of the sulfoxide group (S=O) compared to Omeprazole introduces a simpler sulfide (S) bond. The missing methyl group alters the electronic properties of the molecule.

Physical And Chemical Properties Analysis

Data on the specific physical and chemical properties of Des-SO-Omeprazole, such as melting point, boiling point, and solubility, is scarce in scientific literature. This is likely because it's a byproduct and not a compound of primary interest.

Des-SO-Omeprazole lacks the functional group responsible for Omeprazole's action in the stomach. Omeprazole inhibits gastric acid secretion by converting to a sulfenic acid that binds to proton pumps in stomach parietal cells []. Since Des-SO-Omeprazole lacks the sulfoxide group for this conversion, it likely has no pharmacological activity.